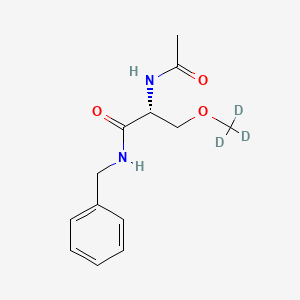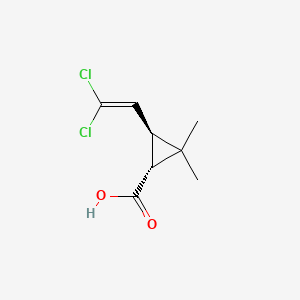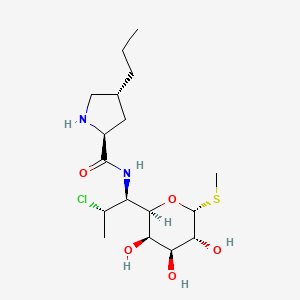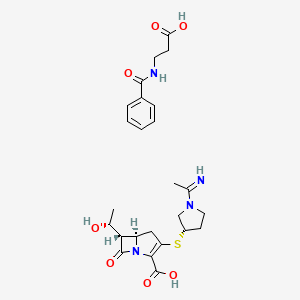
PPEP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pro-Pro endopeptidases (PPEPs) are a unique class of bacterial metalloproteases that specifically hydrolyze peptide bonds between two proline residues. These enzymes play a crucial role in various biological processes, including protein degradation and regulation. PPEPs have been identified in several bacterial species, including Clostridium difficile and Paenibacillus alvei .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of PPEPs typically involves recombinant DNA technology. The genes encoding PPEPs are cloned into suitable expression vectors and introduced into host cells, such as Escherichia coli, for protein production. The expressed proteins are then purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of PPEPs follows similar principles but on a larger scale. Fermentation processes are optimized to maximize protein yield, and downstream processing steps, including purification and formulation, are scaled up to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions
PPEPs primarily catalyze the hydrolysis of peptide bonds between proline residues. This reaction is highly specific and does not typically involve other types of chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions
The enzymatic activity of PPEPs requires the presence of metal ions, such as zinc or calcium, which act as cofactors. The optimal conditions for PPEP activity include a neutral to slightly alkaline pH and moderate temperatures .
Major Products Formed
The primary products of this compound-catalyzed reactions are peptides with cleaved proline-proline bonds. These products can vary depending on the specific substrate used in the reaction .
Applications De Recherche Scientifique
PPEPs have a wide range of applications in scientific research:
Mécanisme D'action
PPEPs exert their effects by specifically recognizing and cleaving peptide bonds between proline residues in target proteins. The molecular mechanism involves the coordination of metal ions at the active site, which facilitates the hydrolysis reaction. The cleavage specificity is determined by the amino acid sequence surrounding the proline residues .
Comparaison Avec Des Composés Similaires
PPEPs are unique in their ability to specifically hydrolyze proline-proline bonds. Similar compounds include other metalloproteases, such as matrix metalloproteinases and thermolysin, which have broader substrate specificities and different cleavage sites . The specificity of PPEPs for proline-proline bonds sets them apart from these other proteases.
List of Similar Compounds
- Matrix metalloproteinases
- Thermolysin
- Collagenases
Propriétés
Numéro CAS |
1059188-84-9 |
|---|---|
Formule moléculaire |
C25H23F3N2O2 |
Poids moléculaire |
440.46 |
Pureté |
> 98% |
Synonymes |
(3R,5R)-5-(3-Hydroxyphenyl)-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethylphenyl)pyrrolidine-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









